

Biological Activities and Mechanisms of Action

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Compound of Interest

Compound Name: Pongamol

Cat. No.: B1679048

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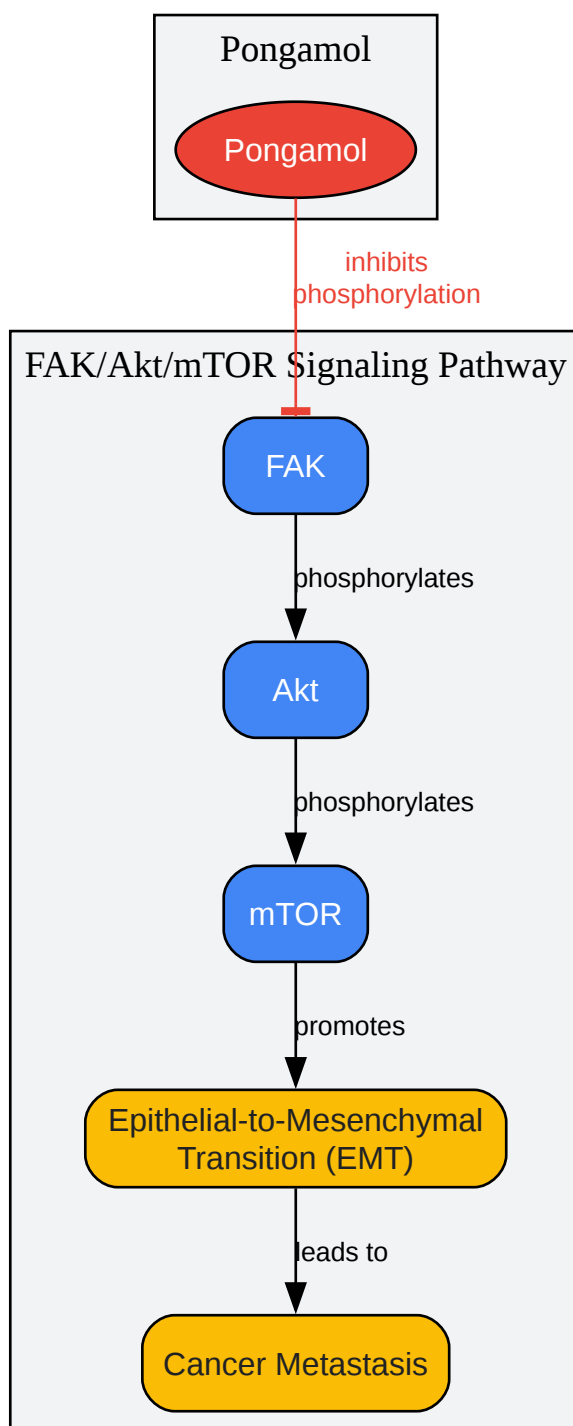
Pongamol exhibits a wide spectrum of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in tabular format for easy comparison.

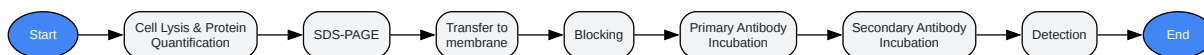
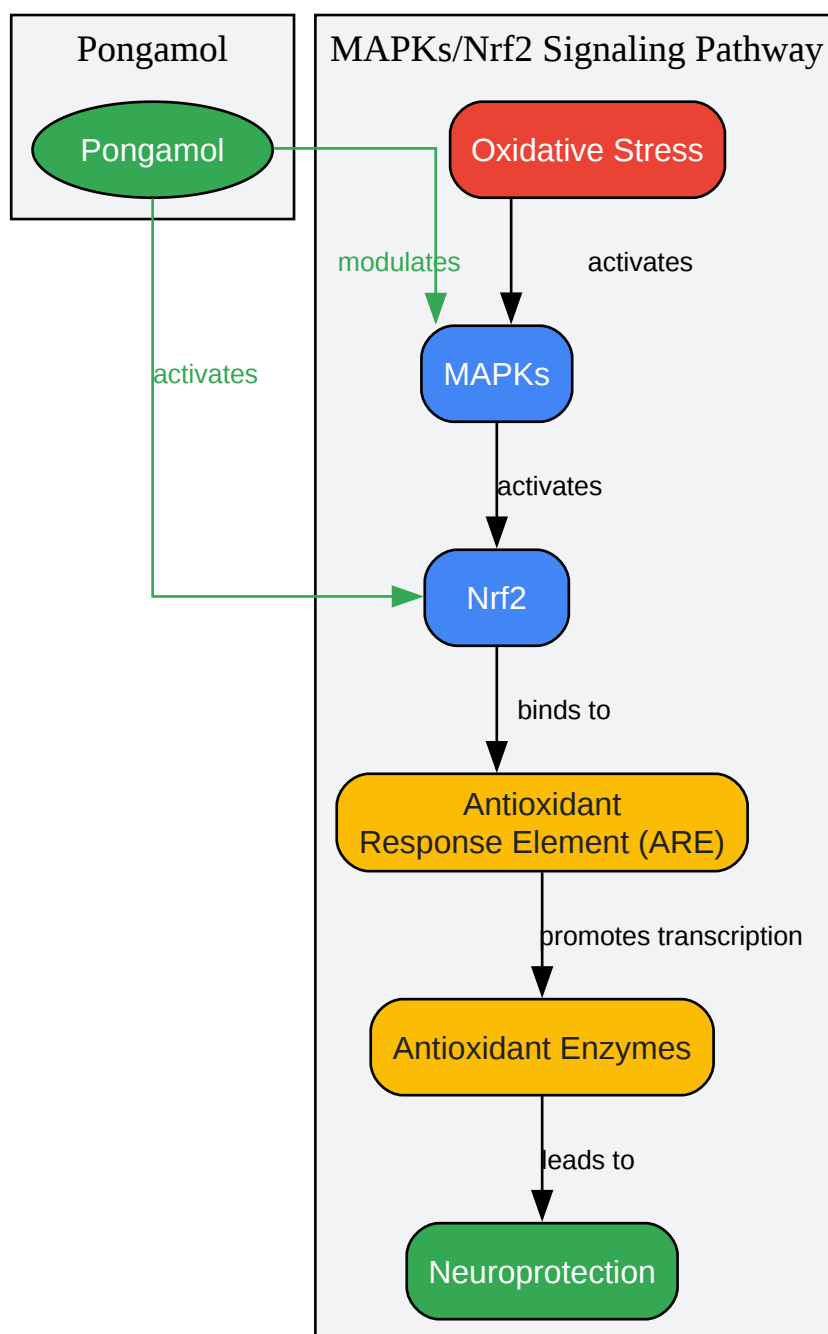
Anticancer Activity

Pongamol has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated, at least in part, through the inhibition of key signaling pathways involved in cell survival, proliferation, and metastasis.

Cell Line	Cancer Type	Assay	IC ₅₀ (μM)	Reference
H460	Non-small cell lung cancer	MTT	~50-100 (significant inhibition of migration and invasion)	
IMR-32	Neuroblastoma	Not Specified	>100	
HeLa	Cervical Cancer	Not Specified	>100	
Jurkat	T-cell leukemia	Not Specified	>100	
MCF-7	Breast Cancer	Not Specified	10-25	
HepG2	Liver Cancer	Not Specified	10-25	
A431	Skin Cancer	MTT	89.59 μg/mL (~304 μM)	

In non-small cell lung cancer (NSCLC) cells, **pongamol** has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. This inhibition is achieved through the suppression of the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. **Pongamol** treatment leads to a decrease in the phosphorylation of FAK, Akt, and mTOR, which in turn downregulates mesenchymal protein markers such as N-cadherin, vimentin, Snail, and Slug.





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